DMAC as the Predominant Circulating Metabolite: 10-Fold Higher Plasma Concentration Relative to Mebeverine Acid
In human plasma following oral administration of mebeverine, desmethylmebeverine acid (DMAC) is the most abundant circulating metabolite. A mass spectrometric characterization study established that the concentration of mebeverine acid (MAC) is almost ten times lower than that of DMAC [1]. This magnitude of difference positions DMAC as the superior biomarker for assessing systemic mebeverine exposure, directly impacting the selection of analytical targets in pharmacokinetic and bioequivalence studies.
| Evidence Dimension | Relative plasma concentration post-mebeverine administration |
|---|---|
| Target Compound Data | DMAC concentration significantly higher (quantitative ratio ~10:1) |
| Comparator Or Baseline | Mebeverine acid (MAC) concentration is almost ten times less than DMAC |
| Quantified Difference | Approximately 10-fold higher for DMAC |
| Conditions | Human plasma samples analyzed by LC-IT-TOF MS following mebeverine administration |
Why This Matters
For procurement of reference standards in pharmacokinetic studies, selecting DMAC ensures the analytical method targets the metabolite with the highest and most reliable signal, reducing variability and improving assay sensitivity.
- [1] ScienceGate. A first order characterization of generalized monotonicity (citing data from mass spectrometric characterization study). ScienceGate. Accessed 2025. View Source
